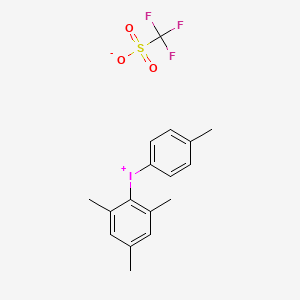

(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

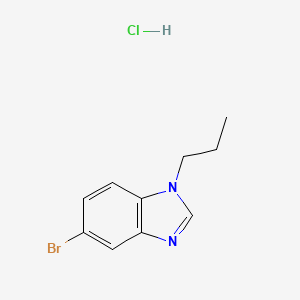

“(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate” is a reagent used in organic synthesis, typically applied in arylation reactions and in iodonium metathesis reactions . It has a molecular formula of C17H18F3IO3S and a molecular weight of 486.29 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central iodine atom bonded to a 4-methylphenyl group and a 2,4,6-trimethylphenyl group . The iodine atom carries a positive charge, making it an iodonium ion .

Chemical Reactions Analysis

As a reagent, “this compound” is typically used in arylation reactions and in iodonium metathesis reactions . Arylation reactions involve the addition of an aryl group to a substrate, while iodonium metathesis reactions involve the exchange of iodonium ions .

Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . It is sensitive to light . It has a melting point range of 177.0 to 182.0 °C . It is soluble in methanol . Its appearance can vary from white to light yellow to dark green in the form of a powder to crystal .

Applications De Recherche Scientifique

Photopatterning of Surfaces : Iodonium salts, including derivatives like (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate, have been used for photografting on surfaces. This process involves immersing a gold surface in an iodonium salt solution with a photosensitizer, and then patterning it with blue light through a mask. The technique is useful for creating polyaryl films with strong adhesion and variable substituents, applicable in materials science and nanotechnology (Médard et al., 2018).

Generation and Trapping of Acylbenzynes : Hypervalent iodine compounds, similar in structure to this compound, have been synthesized for generating benzynes with a ketone function. These compounds demonstrate mild reaction conditions and high yields, highlighting their potential in synthetic organic chemistry (Kitamura et al., 2006).

Benzyne Precursors : Certain phenyliodonium triflates, related to this compound, have been identified as efficient and mild precursors for benzyne, a reactive intermediate in organic synthesis. This discovery opens up new pathways for creating complex organic molecules (Kitamura et al., 2003).

Synthesis of Optically Active Macrocyclic Molecular Squares : Research has shown the synthesis of optically active nanoscale-size tetranuclear assemblies using iodonium salts, like this compound. These assemblies have potential applications in the development of new materials and in nanotechnology (Olenyuk et al., 1996).

Diaryliodonium Triflate Synthesis : A method for synthesizing diaryliodonium triflates directly from iodoarenes has been developed, demonstrating the versatility of iodonium salts in organic synthesis. This method is notable for avoiding high temperatures and severe reaction conditions (Hossain & Kitamura, 2006).

Safety and Hazards

“(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate” is classified as a danger according to GHS06 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye or skin irritation persists .

Propriétés

IUPAC Name |

(4-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18I.CHF3O3S/c1-11-5-7-15(8-6-11)17-16-13(3)9-12(2)10-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLSSMIQFXWHII-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3IO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746456 |

Source

|

| Record name | (4-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204518-02-4 |

Source

|

| Record name | (4-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-6-thiaspiro[3.3]heptane](/img/structure/B598713.png)

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester](/img/no-structure.png)

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B598728.png)